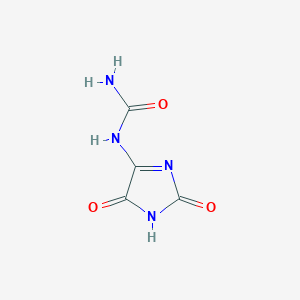

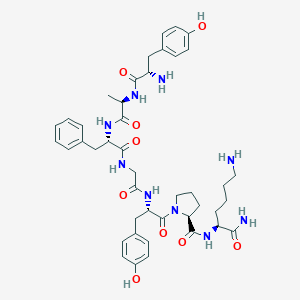

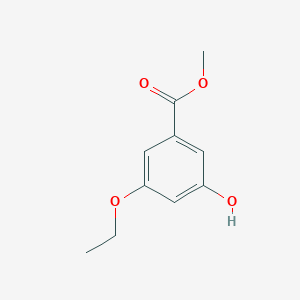

![molecular formula C10H14N2O2S B170874 2-Amino-4,5,6,7-tétrahydrobenzo[d]thiazole-6-carboxylate d’éthyle CAS No. 134136-00-8](/img/structure/B170874.png)

2-Amino-4,5,6,7-tétrahydrobenzo[d]thiazole-6-carboxylate d’éthyle

Vue d'ensemble

Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Applications De Recherche Scientifique

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: This compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has shown potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .

Mode of Action

The compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN, thereby preserving its tumor suppressor function .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the PTEN pathway. By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation of PTEN . This allows PTEN to continue suppressing tumor growth, affecting the downstream effects related to cell proliferation and survival.

Result of Action

The compound has shown promising results in vitro against MCF-7 and HepG-2 cancer cell lines . It has demonstrated significant antiproliferative potential, with IC50 values ranging from 23.2 to 95.9 µM . Furthermore, it has been observed to induce apoptosis in MCF-7 cells, resulting in a significant reduction in cell viability . In vivo studies have also revealed a significant decrease in solid tumor mass upon treatment with this compound .

Analyse Biochimique

Biochemical Properties

It is known that compounds containing a similar tetrahydrobenzo[b]thiophene scaffold have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation . The activation of NRF2 by these compounds was confirmed through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .

Cellular Effects

In cellular models, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate and similar compounds have shown anti-inflammatory activity . In Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells), these compounds reversed the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .

Molecular Mechanism

Compounds with a similar structure have been shown to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 . This disruption interferes with the KEAP1’s Kelch domain, preventing the degradation of NRF2 and leading to the activation of the NRF2 pathway .

Temporal Effects in Laboratory Settings

Similar compounds have been reported to be metabolically stable in human, rat, and mouse liver microsomes, showing optimum half-life (T1/2) and intrinsic clearance (Clint) .

Metabolic Pathways

It is known that compounds activating the NRF2 pathway can influence various metabolic processes, including the regulation of antioxidant response elements (AREs) in the genome .

Subcellular Localization

The activation of the NRF2 pathway by similar compounds suggests that these compounds may interact with cellular components in the cytoplasm, where the NRF2 pathway is primarily regulated .

Méthodes De Préparation

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of an amino-ester with ethyl isothiocyanate, leading to the formation of the desired thiazole compound . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as triethylamine (Et3N) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Des Réactions Chimiques

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:

- 2-Acetamido-4-(2-hydroxyphenyl)thiazole

- 2-Thiazolemethanamine hydrochloride

- Methyl benzo[b]thiophene-2-carboxylate

These compounds share similar structural features but differ in their specific functional groups and biological activities. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is unique due to its specific amino and ester functional groups, which contribute to its distinct chemical reactivity and biological properties.

Propriétés

IUPAC Name |

ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZIOVTGXEYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568201 | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134136-00-8 | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

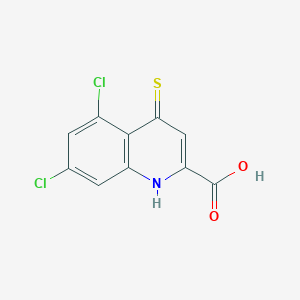

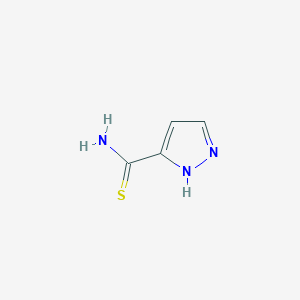

Q1: How does Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate compare to other thiazole derivatives in its ability to detect Copper(II) ions?

A: The research paper investigates the use of three different thiazole derivatives, including Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate (L3), as potential Copper(II) ionophores in PVC-membrane potentiometric sensors []. While L3 was successfully incorporated into a sensor, the study found that another thiazole derivative, 2-acetamido-4-(2-hydroxyphenyl)thiazole (L1), exhibited superior performance characteristics for Copper(II) ion detection []. The specific reasons for the performance difference between L1 and L3 were not explicitly investigated in this study.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

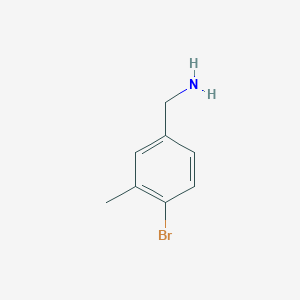

![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)

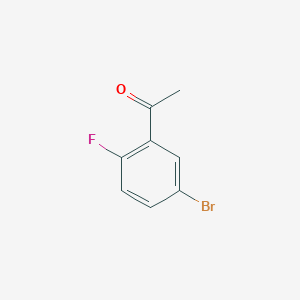

![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)